(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one
Description
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a chiral γ-lactone derivative characterized by a saturated furan ring with a hydroxymethyl group at the C5 position. This compound is structurally related to natural products and synthetic intermediates with applications in pharmaceuticals, agrochemicals, and materials science. Its stereochemistry at the C5 position ((S)-configuration) is critical for its biological activity and synthetic utility, as demonstrated in studies on catechin metabolites and neuroprotective agents .
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSISJFFVIMQBRN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954438 | |
| Record name | 5-(Hydroxymethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-06-6 | |
| Record name | 5-(Hydroxymethyl)oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-gamma-Hydroxymethyl-gamma-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one can be achieved through several methods. One common approach involves the asymmetric organocatalytic domino Michael-SN2 reactions. This method allows for the enantioselective synthesis of dihydrofuran derivatives using α-bromonitroalkenes and 1,3-dicarbonyl compounds under optimized conditions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Catalysts and reagents are selected based on their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced dihydrofuran derivatives, and substituted dihydrofuran compounds. These products are valuable intermediates in further chemical synthesis and applications.
Scientific Research Applications
Chemistry
This compound serves as a chiral building block in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Converting the hydroxymethyl group into a carboxylic acid.
- Reduction : Transforming the furan ring into tetrahydrofuran derivatives.
- Substitution : Facilitating nucleophilic substitutions to produce various functionalized derivatives.
Biology
Research has focused on the biological activities of (s)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, particularly its interactions with biomolecules. Key studies have indicated:
- Potential cytotoxic effects against cancer cell lines, with significant apoptosis induction observed in treated cells.
- Disruption of normal cell cycle progression, particularly accumulation at the G2/M phase, which is critical for cancer proliferation .
Medicine
Ongoing research explores its therapeutic potential, particularly as a precursor for drug synthesis. Its unique properties may lead to the development of new medicinal compounds targeting various diseases.
Case Studies and Research Findings
Several notable studies highlight the applications and biological effects of this compound:
Mechanism of Action
The mechanism of action of (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Ring Saturation : The unsaturated furan-2(5H)-one () exhibits distinct NMR shifts (e.g., deshielded olefinic protons) compared to the saturated dihydrofuran-2(3H)-one core.
- Substituent Effects : Aromatic or halogenated groups enhance lipophilicity and binding affinity, while hydroxyl groups improve water solubility .
Stereochemical Comparisons
The (S)-configuration at C5 in this compound is critical for its role in enantioselective synthesis. For example:
- In catechin metabolites, the (S)-enantiomer of 5-(3,4-dihydroxybenzyl)dihydrofuran-2(3H)-one demonstrated superior skin wrinkle-reducing activity compared to the (R)-form .
- Stereochemical inversion during synthesis (e.g., tert-butyldiphenylsilyl protection in ) preserves chirality, enabling applications in asymmetric catalysis .
Biological Activity
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, a chiral compound with the molecular formula C_6H_10O_3 and a molecular weight of 130.14 g/mol, is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Structural Characteristics
The structure of this compound features a dihydrofuran ring with a hydroxymethyl group at the 5-position, which significantly influences its chemical reactivity and biological interactions. The unique stereochemistry contributes to its effectiveness as a chiral building block in organic synthesis.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems:
- Enzyme Interactions : The hydroxymethyl group can participate in hydrogen bonding, enhancing interactions with enzymes and receptors. This may influence their activity and function, particularly in pathways related to oxidative stress and cellular signaling.
- Therapeutic Potential : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .
Biological Activities
The compound has demonstrated several notable biological activities:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated for its inhibitory effects on HeLa cells, revealing significant potency .
- Antibacterial Properties : Research indicates that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, suggesting a role in protecting cells from oxidative damage .
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Chemo-enzymatic Synthesis : Utilizing lipase-catalyzed reactions to produce high yields of the desired compound from simpler precursors under mild conditions .
- Chemical Synthesis : Various synthetic routes have been explored, including the use of furfuryl alcohol as a starting material to yield derivatives with enhanced biological properties .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies : A study reported an IC50 value of 62.37 µg/mL against HeLa cell lines for derivatives synthesized from this compound, indicating significant anticancer potential .
- Antibacterial Efficacy : The compound exhibited minimum inhibitory concentration (MIC) values as low as 1.00 µg/mL against pathogenic bacteria, highlighting its potential as an antimicrobial agent .
- Mechanistic Insights : Molecular docking studies have revealed interactions between this compound and key enzymes involved in inflammatory pathways, suggesting avenues for therapeutic development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via lactonization or functionalization of pre-existing dihydrofuranone scaffolds. For example, substituents like hydroxymethyl groups can be introduced using benzyl-protected intermediates followed by catalytic hydrogenation for deprotection . Optimization strategies include:
- Catalyst selection : Use transition-metal catalysts (e.g., copper) for enantioselective oxyfunctionalization of alkenes .
- Solvent systems : Polar aprotic solvents (e.g., MeOH or CHCl₃) improve reaction homogeneity .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during cyclization .
- Data Table : Representative Yields from Related Syntheses
| Substrate | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl-protected precursor | Pd/C, H₂ | 100% | |
| 4-Methoxyphenyl derivative | Column chromatography | 75–91% | |
| Fluorinated derivative | KOH, ethanol | 85% |
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include lactone carbonyl (~δ 175 ppm) and hydroxymethyl protons (δ 3.5–4.5 ppm). Splitting patterns (e.g., doublets of doublets) confirm stereochemistry .
- Optical Rotation ([α]D) : Critical for verifying enantiomeric purity; e.g., (S)-enantiomers show positive rotations in CHCl₃ .
- HRMS/ESI-MS : Validates molecular weight and fragmentation patterns .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats .
- Engineering controls : Use fume hoods for reactions involving volatile intermediates.
- Decontamination : Wash hands with soap/water after handling; dispose of contaminated gloves as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity or reactivity in subsequent reactions?
- Methodological Answer :
- Biological activity : Enantiomers exhibit divergent interactions with enzymes. For example, (S)-configured derivatives show enhanced binding to γ-aminobutyric acid aminotransferase compared to (R)-forms due to steric and electronic complementarity .
- Reactivity : Stereochemistry affects regioselectivity in ring-opening reactions. (S)-enantiomers favor nucleophilic attack at the C4 position under acidic conditions .
- Data Table : Stereochemical Effects on Optical Rotation
| Compound | [α]D (c 1.0, solvent) | Reference |
|---|---|---|
| (S)-5-(3,4-Dimethoxybenzyl) | +21.4 (CHCl₃) | |
| (R)-5-(3,4-Dimethoxybenzyl) | -29.3 (CHCl₃) |
Q. What strategies are effective in resolving contradictory NMR data when synthesizing dihydrofuranone derivatives?
- Methodological Answer :
- Solvent standardization : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent shift variability .
- 2D NMR : COSY and HSQC experiments clarify coupling relationships and quaternary carbon assignments .
- Comparative analysis : Cross-reference with published spectra of structurally analogous compounds (e.g., 5-azidomethyl derivatives ).
Explain the role of catalytic systems in the enantioselective synthesis of this compound derivatives.
- Methodological Answer :
- Copper catalysis : Enables radical oxyfunctionalization of alkenes, achieving >90% enantiomeric excess (ee) via chiral ligands like bisoxazolines .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze (R)-esters, enriching (S)-enantiomers .
- Hypervalent iodine reagents : Facilitate azidolactonization with minimal racemization .
Key Methodological Takeaways
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
